N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O2S/c1-34-25-17-15-23(16-18-25)28-29(26-9-5-6-10-27(26)32-28)35-20-19-31-30(33)24-13-11-22(12-14-24)21-7-3-2-4-8-21/h2-18,32H,19-20H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVRRYWDTPXSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the indole derivative class. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Antiviral Properties
Indole derivatives, including this compound, have shown promising antiviral activity. Research indicates that compounds in this class can inhibit viral replication through various mechanisms. For instance, some indole derivatives act as inhibitors of viral enzymes essential for replication, such as IMP dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis in viruses .
Anticancer Activity
The anticancer potential of indole derivatives has been widely documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit proliferation by targeting specific signaling pathways. For example, certain indole derivatives have been shown to downregulate the expression of oncogenes and upregulate tumor suppressor genes .
Antimicrobial Activity
In addition to antiviral and anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. This activity is often attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Targeting Biochemical Pathways
The biological activity of this compound involves multiple biochemical pathways:
- Viral Replication Inhibition : The compound may interfere with viral replication by inhibiting key enzymes like IMPDH, leading to reduced nucleotide availability for viral RNA synthesis.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Membrane Disruption : In bacteria, the compound may disrupt membrane integrity or interfere with protein synthesis.
Structure-Activity Relationship (SAR)
The biological activities of indole derivatives are significantly influenced by their chemical structure. Modifications to the indole ring or substituents can enhance or diminish their pharmacological effects. For example, the presence of a methoxy group on the phenyl ring has been associated with increased potency against specific targets .
Case Studies and Experimental Data
Several studies have investigated the biological activities of similar indole derivatives. Below is a summary table highlighting key findings from recent research:
| Study | Compound | Activity | IC50/EC50 Values | Reference |
|---|---|---|---|---|
| 1 | Indole Derivative A | Antiviral (RSV) | 5 μM | |
| 2 | Indole Derivative B | Anticancer (Breast Cancer) | 10 μM | |
| 3 | Indole Derivative C | Antimicrobial (E. coli) | 15 μM |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key synthetic steps include the formation of the indole ring via Fischer indole synthesis and subsequent thioether formation followed by benzamide coupling reactions.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation in various studies. The compound's design suggests it may interact with key signaling pathways involved in cancer progression:
- Mechanism of Action : Likely involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions with cellular targets.
- Case Studies : Similar indole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and melanoma, making this compound a promising candidate for further investigation in oncology .
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. The presence of the thioether group may enhance the compound's ability to modulate inflammatory responses:
- Research Findings : Studies have shown that certain indole-based compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Analgesic Activity
The analgesic properties of related compounds suggest that N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide could also be explored for pain management:
- Mechanism Insights : The compound may act on pain pathways by inhibiting specific receptors or enzymes involved in pain signaling.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves several key steps under controlled conditions to ensure high purity and yield. Common methods include:
- Reagents Used : Dimethylformamide or dichloromethane as solvents.
- Purification Techniques : Recrystallization or chromatography to isolate the final product.
The ability to undergo various chemical transformations allows for the modification of its structure, potentially enhancing its biological activity or selectivity against specific targets.
Research Gaps and Future Directions
Despite the promising applications of this compound, further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance efficacy or reduce toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Biphenyl and Indole Moieties
Compound A : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
- Structure : Lacks the thioethyl linker and 4-methoxyphenyl group; instead, it features a fluoro-substituted biphenyl and an ethylamide bond.
- Key Difference : Fluorine at the biphenyl position enhances metabolic stability but reduces electron-donating effects compared to the 4-methoxy group in the target compound .
Compound B : N-(1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-yl)-[1,1'-biphenyl]-4-carboxamide
- Structure : Replaces the thioethyl linker with a piperidinyl group.
- Activity : Likely targets central nervous system receptors (e.g., 5-HT) due to the piperidine moiety, differing from the target compound’s presumed DHODH or anti-inflammatory action .
Substituent Variations in Biphenyl Carboxamides
Compound C : 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a)
- Structure : Contains dual methoxy and fluoro substituents on the biphenyl ring and an N-methylated amide.
- Activity : Designed for 17β-hydroxysteroid dehydrogenase inhibition; the fluorine and methoxy groups optimize steric and electronic interactions with the enzyme’s active site .
- Comparison : The target compound’s indole-thioethyl group provides a bulkier, more flexible structure, which may alter target selectivity .
Compound D : N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7)
- Structure : Features a cyclooctyl group instead of the indole-thioethyl chain.
- Activity : Primarily evaluated for TRP channel modulation; the cyclooctyl group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the indole moiety .
Key Research Findings
Role of Methoxy vs. In contrast, fluorine in Compound A enhances metabolic stability and bioavailability but may reduce π-π stacking interactions .
Linker Flexibility and Target Engagement :
- The thioethyl linker in the target compound allows for greater conformational flexibility compared to rigid amide bonds (Compound A) or cyclic amines (Compound D). This flexibility may enable adaptation to diverse binding pockets .
Synthetic Accessibility :
- The target compound’s synthesis via DCC-mediated coupling (similar to Compound A) is straightforward but may require optimization for scalability due to the thioether formation step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
